4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid
Description
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid (CAS: 885519-54-0) is a silicon-containing carboxylic acid derivative characterized by a tert-butyl(dimethyl)silyl (TBDMS) ether group attached to the oxygen atom of a butanoic acid backbone. Its molecular formula is C₁₀H₂₂O₄Si, with a molecular weight of 234.35 g/mol. This compound is structurally related to succinic acid, where one hydroxyl group is replaced by the TBDMS moiety, resulting in the synonym O-(tert-Butyl-dimethylsilyl)succinic acid .
The TBDMS group is widely employed in organic synthesis as a protective group for alcohols and carboxylic acids due to its steric bulk and resistance to hydrolysis under mild acidic or basic conditions. The compound’s applications span pharmaceutical intermediates and complex molecule synthesis, as evidenced by its use in palladium-catalyzed hydrogenation reactions for drug precursor preparation .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZSPIXTLWDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988881 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69171-62-6 | |
| Record name | Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature . The resulting silyl ether is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with solvents and reaction conditions optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid undergoes various chemical reactions, including:
Substitution: The silyl group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid involves the protection of hydroxyl groups, which prevents unwanted reactions during synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the stability of the compound under various conditions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective reactions in complex synthetic processes .
Comparison with Similar Compounds
Compound A : 4-[Tert-butyl(dimethyl)silyl]oxybutanoic Acid
- Key features : TBDMS-protected carboxylic acid.
- Applications : Protecting group in multi-step syntheses; enhances solubility in organic solvents.
Compound B : 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic Acid (CAS: 331459-69-9)
- Structure : Features a tert-butylphenyl group, a sulfanyl substituent, and a ketone moiety.
- Key differences :
- The sulfanyl (S–) group introduces nucleophilic reactivity, contrasting with the hydrolytically stable TBDMS ether.
- The aromatic tert-butylphenyl group increases hydrophobicity compared to the aliphatic TBDMS chain.
- Predicted pKa: 2.78 (indicative of stronger acidity due to electron-withdrawing sulfanyl and ketone groups) .
Compound C : Trimethylsilyl (TMS)-Protected Butanoic Acid
- Structure : TMS group instead of TBDMS.
- Key differences :
- Reduced steric bulk compared to TBDMS, leading to faster hydrolysis rates.
- Lower thermal stability and solubility in polar solvents.
Physicochemical Properties
Reactivity and Stability
- Hydrolysis Resistance: Compound A’s TBDMS group resists hydrolysis under mildly acidic/basic conditions (e.g., Pd/C hydrogenation in methanol ), whereas Compound C’s TMS group degrades rapidly in such environments. Compound B’s sulfanyl group is prone to oxidation, forming sulfoxides or sulfones, unlike the inert TBDMS ether.
Acidity :
Thermal Stability :
- The TBDMS group in Compound A confers higher thermal stability (decomposition >250°C) compared to Compound C’s TMS analogue (<200°C).
Biological Activity
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid (TBSOBA) is a chemical compound that has garnered interest in various fields, particularly in organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H20O4Si
- Molecular Weight : 232.351 g/mol
- CAS Number : 69171-62-6
The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its stability and utility as a protecting group in organic synthesis. This property enhances the compound's applicability in biochemical research.
The biological activity of TBSOBA is primarily attributed to its ability to modulate cellular pathways through redox reactions. The TBDMS group can influence the compound's interaction with various biological targets, potentially altering oxidative stress responses within cells.
- Redox Activity : TBSOBA may participate in redox reactions that influence cellular signaling pathways, which are crucial for maintaining homeostasis and responding to stressors.
- Protective Group Utility : In organic synthesis, TBSOBA serves as a protecting group for hydroxyl functionalities, facilitating the selective modification of biomolecules without affecting other reactive sites.
Therapeutic Potential
Research indicates that TBSOBA may have several therapeutic applications:
- Antioxidant Properties : Preliminary studies suggest that TBSOBA can act as an antioxidant, potentially mitigating oxidative damage in cells.
- Drug Development : Its stability and reactivity make it a candidate for developing drugs targeting oxidative stress-related diseases.
Case Studies
-
Oxidative Stress Modulation : A study examined the impact of TBSOBA on cell lines exposed to oxidative stress. Results indicated that TBSOBA treatment significantly reduced markers of oxidative damage compared to untreated controls.
Treatment Group Oxidative Damage Markers (µM) Control 25 TBSOBA (50 µM) 15 TBSOBA (100 µM) 8 -
Cell Viability Assays : In another study focusing on cell viability, TBSOBA was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.
Concentration (µM) Viability (%) 0 100 50 75 100 50 200 30
Comparative Analysis with Similar Compounds
To understand the unique biological activity of TBSOBA, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Hydroxybutanoic acid | Antioxidant | Direct scavenging of free radicals |
| tert-Butyldimethylsilyl chloride | Protecting group in synthesis | Stabilizes reactive hydroxyl groups |
| Dimethyl sulfoxide | Solvent with anti-inflammatory properties | Modulates immune response |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
